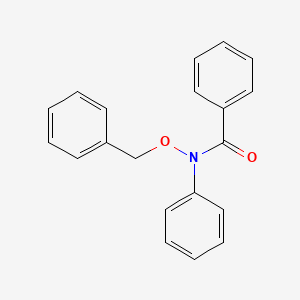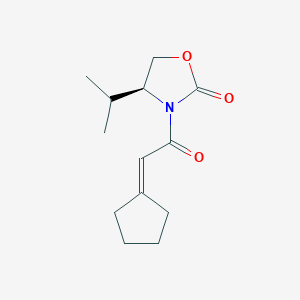
Ethane-1,2-diol;sulfurous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless, odorless, and viscous liquid that is primarily used in the production of polyester fibers and antifreeze formulations . Sulfurous acid, on the other hand, is a weak and unstable acid with the formula H₂SO₃. It is formed when sulfur dioxide (SO₂) dissolves in water. The combination of ethane-1,2-diol and sulfurous acid results in a compound that has unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethane-1,2-diol is industrially produced from ethylene via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethane-1,2-diol according to the chemical equation: [ \text{C}_2\text{H}_4\text{O} + \text{H}_2\text{O} \rightarrow \text{HOCH}_2\text{CH}_2\text{OH} ] This reaction can be catalyzed by either acids or bases, or can occur at neutral pH under elevated temperatures .
Sulfurous acid is typically prepared by dissolving sulfur dioxide in water: [ \text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{SO}_3 ]
Análisis De Reacciones Químicas
Types of Reactions
Ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by potassium permanganate, which converts ethane-1,2-diol to oxalic acid and eventually to carbon dioxide and water .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) can reduce ethane-1,2-diol to ethane.
Substitution: Reaction with hydrochloric acid (HCl) can substitute hydroxyl groups with chlorine atoms.
Major Products
Oxidation: Oxalic acid (COOH)₂ and carbon dioxide (CO₂).
Reduction: Ethane (C₂H₆).
Substitution: Ethylene dichloride (C₂H₄Cl₂).
Aplicaciones Científicas De Investigación
Ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a reagent in various chemical reactions.
Biology: Acts as a cryoprotectant for biological tissues and cells.
Medicine: Utilized in the formulation of pharmaceuticals and as an antifreeze in medical equipment.
Industry: Employed in the production of polyester fibers, antifreeze formulations, and as a coolant in various industrial processes
Mecanismo De Acción
Ethane-1,2-diol exerts its effects primarily through its ability to form hydrogen bonds with other molecules. This property allows it to act as a cryoprotectant by preventing the formation of ice crystals in biological tissues. In industrial applications, its high boiling point and low freezing point make it an effective coolant and antifreeze .
Comparación Con Compuestos Similares
Ethane-1,2-diol can be compared with other similar compounds such as propylene glycol, diethylene glycol, and triethylene glycol:
Propylene Glycol: Similar in structure but has a lower toxicity and is used in food and pharmaceuticals.
Diethylene Glycol: Has a higher boiling point and is used in the production of plasticizers and resins.
Triethylene Glycol: Used as a plasticizer and in the production of polyester resins.
Ethane-1,2-diol is unique due to its balance of properties, making it suitable for a wide range of applications from antifreeze to polyester production .
Propiedades
Número CAS |
147545-69-5 |
|---|---|
Fórmula molecular |
C2H8O5S |
Peso molecular |
144.15 g/mol |
Nombre IUPAC |
ethane-1,2-diol;sulfurous acid |
InChI |
InChI=1S/C2H6O2.H2O3S/c3-1-2-4;1-4(2)3/h3-4H,1-2H2;(H2,1,2,3) |
Clave InChI |
HNBLQRONSQNEAK-UHFFFAOYSA-N |
SMILES canónico |
C(CO)O.OS(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester](/img/structure/B15163648.png)
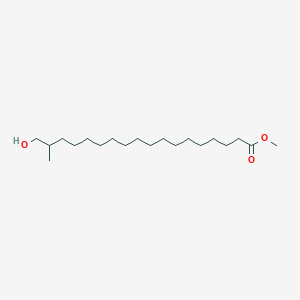
![3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal](/img/structure/B15163661.png)
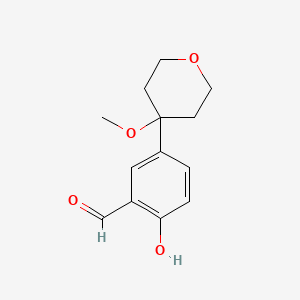
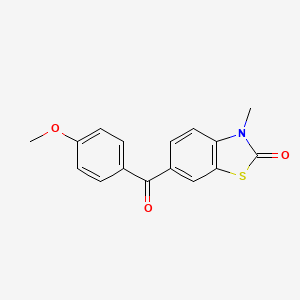
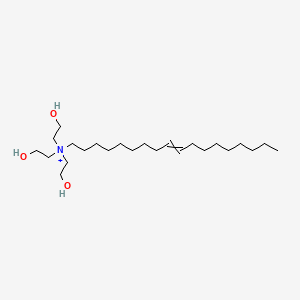
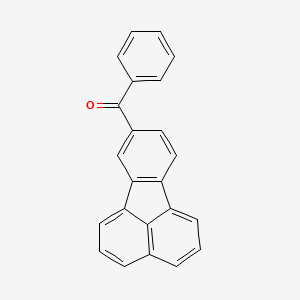

![Methane, trifluoro[(iodomethyl)sulfonyl]-](/img/structure/B15163711.png)
![Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]-](/img/structure/B15163723.png)


